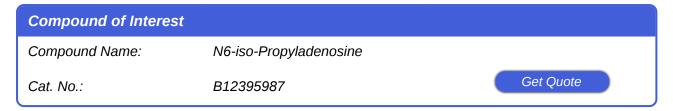


An In-depth Technical Guide to N6-iso-Propyladenosine: Biochemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-iso-Propyladenosine is a synthetically modified purine nucleoside analog of adenosine. Exhibiting significant potential in oncology research, this compound has been identified as an anti-proliferative and pro-apoptotic agent in various cancer cell lines. Its mechanism of action is multifaceted, involving the inhibition of DNA synthesis, induction of cell cycle arrest, and modulation of key signaling pathways related to cell death and survival. This technical guide provides a comprehensive overview of the known biochemical and physical properties of **N6-iso-Propyladenosine**, details on its mechanism of action, and generalized protocols for its investigation.

Physicochemical Properties

N6-iso-Propyladenosine is a white to off-white solid. While extensive experimental data on all its physical properties are not readily available in public literature, the following information has been compiled from various sources.



Property	Value	Source
CAS Number	17270-23-4	[1][2]
Molecular Formula	C13H19N5O4	[1]
Molecular Weight	309.32 g/mol	[1]
Solubility	10 mM in DMSO	[1]
Storage Temperature	Room temperature	[2]
Appearance	Solid	
Melting Point	Data not available	_
Boiling Point	Data not available	_
рКа	Data not available	

Biochemical Properties and Mechanism of Action

N6-iso-Propyladenosine is recognized for its potential as an antitumor agent, acting through several cellular mechanisms. It is classified as a nucleoside antimetabolite/analog.[1]

Anti-proliferative and Pro-apoptotic Activity

N6-iso-Propyladenosine has demonstrated efficacy in inhibiting the growth of various cancer cell lines. This activity is primarily attributed to its ability to interfere with DNA synthesis and induce programmed cell death (apoptosis).[1][3] The induction of apoptosis is a key feature of its anticancer potential and has been observed to be mediated through the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.

Cell Cycle Arrest

Studies on related N6-substituted adenosine analogs have shown the ability to arrest the cell cycle, thereby preventing cancer cell proliferation. For instance, N6-isopentenyladenosine, a structurally similar compound, has been shown to arrest cells in the G0/G1 or S phase of the cell cycle. This is often accompanied by a decrease in the levels of key cyclins (such as Cyclin A, D1, and E) and an increase in cyclin-dependent kinase inhibitors like p21waf and p27kip1.



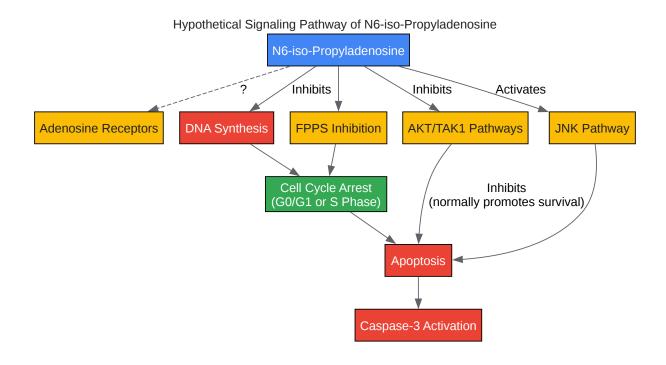
Signaling Pathway Modulation

The antitumor effects of N6-substituted adenosines are linked to the modulation of several critical signaling pathways:

- JNK Pathway: In human colon cancer cells, the apoptotic effects of N6-isopentenyladenosine are associated with the sustained phosphorylation and activation of c-Jun N-terminal kinase (JNK), leading to the phosphorylation of c-Jun.
- AKT and TAK1 Pathways: In HeLa cells, N6-isopentenyladenosine has been shown to inhibit the activation of both the AKT and transforming growth factor β-activated kinase 1 (TAK1) signaling pathways.
- Farnesyl Diphosphate Synthase (FPPS) Inhibition: Some N6-substituted adenosines can inhibit FPPS, an enzyme in the mevalonate pathway, which is crucial for protein prenylation. This inhibition affects the function of proteins critical for cell growth and survival.
- Adenosine Receptor Interaction: As an adenosine analog, N6-iso-Propyladenosine is
 expected to interact with adenosine receptors (A1, A2A, A2B, A3). While specific binding
 affinities for N6-iso-Propyladenosine are not widely reported, related N6-substituted
 adenosines are known to be potent agonists at A1 and A2A receptors.

Hypothetical Signaling Pathway of N6-iso-Propyladenosine





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Caption: Hypothetical signaling cascade of N6-iso-Propyladenosine.

Experimental Protocols

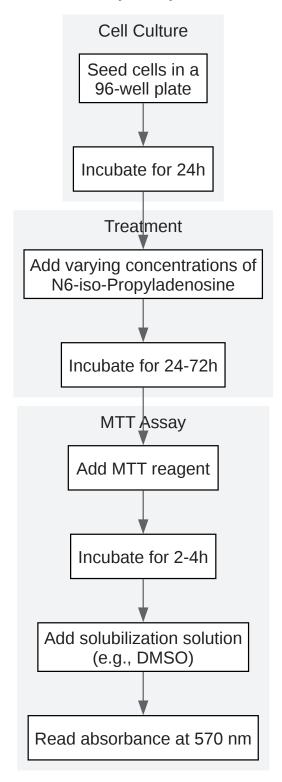
The following are generalized protocols for assays commonly used to characterize the effects of compounds like **N6-iso-Propyladenosine**. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of **N6-iso-Propyladenosine** on cell viability.



Cell Viability Assay Workflow



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Caption: Generalized workflow for an MTT-based cell viability assay.



Methodology:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat cells with a serial dilution of N6-iso-Propyladenosine (e.g., 0.1, 1, 10, 50, 100 μM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Aspirate the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

- Cell Treatment: Culture and treat cells with N6-iso-Propyladenosine as described for the cell viability assay.
- Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry: Analyze the stained cells by flow cytometry.

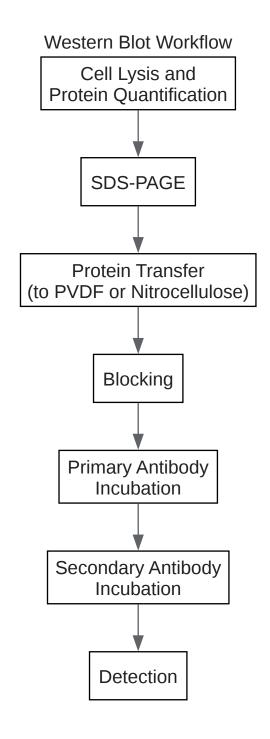


- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This protocol can be used to analyze the expression levels of proteins involved in apoptosis and cell cycle regulation following treatment with **N6-iso-Propyladenosine**.





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Caption: A simplified workflow for Western Blot analysis.

Methodology:

 Protein Extraction: Treat cells with N6-iso-Propyladenosine, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate 20-40 μg of protein per sample on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Cyclin D1, p21, β-actin) overnight at 4°C.
- Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

N6-iso-Propyladenosine is a promising nucleoside analog with demonstrated anti-proliferative and pro-apoptotic activities in cancer cells. Its multifaceted mechanism of action, involving the inhibition of DNA synthesis, induction of cell cycle arrest, and modulation of key signaling pathways, makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided in this guide offer a framework for the continued investigation of its biochemical and cellular effects. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and in vivo efficacy studies.

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